molecular formula C4H8ClF2N B1433808 (3R,4R)-3,4-Difluoropyrrolidine hydrochloride CAS No. 869481-92-5

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride

Cat. No. B1433808
CAS RN: 869481-92-5
M. Wt: 143.56 g/mol
InChI Key: JDUYOMPVOXGHIR-VKKIDBQXSA-N
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Description

Pyrrolidine is a cyclic secondary amine, a member of the class of compounds known as azacyclic compounds. It is a fundamental parent structure for a number of biologically active alkaloids such as nicotine and hygrine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves methods such as the Grignard reaction, reduction of pyrrolidones, or cyclization reactions .


Molecular Structure Analysis

The molecular structure of pyrrolidine consists of a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Pyrrolidines can participate in a variety of chemical reactions. They can act as bases, similar to other amines, and can be protonated to form salts .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid with a strong ammonia-like odor. It is miscible with water and most organic solvents .

Scientific Research Applications

Enantioselective Synthesis in Medicinal Chemistry

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride is a key synthon in the synthesis of biologically active compounds. Its synthesis from commercially available 2-chloro-2,2-difluoroacetic acid exemplifies its role in creating valuable building blocks for medicinal chemistry applications (Wei et al., 2012).

Application in the Synthesis of Bioactive Molecules

The compound plays a crucial role in synthesizing multifunctional synthons for bioactive molecules. For example, a study details its use in creating 3,4-fused γ-lactone-γ-lactam bicyclic systems from chiral D-alanine methyl ester hydrochloride, highlighting its versatility in generating complex molecular structures (Shaameri et al., 2016).

Fluorination Effects on Molecular Properties

Research on monofluorination and difluorination effects at the proline position, including (3R,4R)-3,4-difluoroproline, has shown that these modifications can influence molecular properties, such as conformational behavior, which is critical in biological and medicinal chemistry (Hofman et al., 2018).

Use in NMR Studies

The introduction of difluorination in (3S,4R)-3,4-difluoroproline has made it a suitable probe for fluorine NMR studies. This reveals its utility in detailed structural analysis, contributing to a deeper understanding of molecular interactions and conformations (Hofman et al., 2018).

Contribution to Influenza Neuraminidase Inhibitors

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride has been instrumental in the development of influenza neuraminidase inhibitors. Its incorporation into molecular structures has led to the creation of potent inhibitors, showcasing its relevance in antiviral drug development (Wang et al., 2001).

Factor Xa Inhibitory Activity

The compound has been studied for its factor Xa inhibitory activity, highlighting its potential in developing new therapeutics for blood coagulation disorders. A clinical candidate from this series, R1663, has shown promising results in Phase I clinical studies (Anselm et al., 2010).

Exploration in Polymer Chemistry

In polymer chemistry, the electrochemical polymerization of derivatives, such as 3,4-difluoropyrrole, has been examined. This research provides insights into the physicochemical behaviors of polymers derived from such fluorinated pyrroles, contributing to the development of new materials with unique properties (Audebert et al., 2000).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on their structure and the functional groups they contain. Some pyrrolidine derivatives are used in the synthesis of pharmaceuticals and may have biological activity .

Safety and Hazards

Pyrrolidine is flammable and can cause burns and eye damage. It may be harmful if swallowed or if it comes into contact with the skin .

Future Directions

The study of pyrrolidine and its derivatives is an active area of research, particularly in the field of medicinal chemistry. Researchers are continually developing new synthesis methods and investigating the biological activity of these compounds .

properties

IUPAC Name

(3R,4R)-3,4-difluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYOMPVOXGHIR-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride

CAS RN

869481-92-5
Record name rac-(3R,4R)-3,4-difluoropyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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